7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-Methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a cyclopenta[c]chromen-4-one derivative featuring a methyl group at position 7 and a 1H-tetrazole-5-ylmethoxy substituent at position 8. The tetrazole moiety is a nitrogen-rich heterocycle known for its bioisosteric properties, often serving as a replacement for carboxylic acid groups in medicinal chemistry to enhance metabolic stability and bioavailability . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
7-methyl-9-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-5-11(21-7-13-16-18-19-17-13)14-9-3-2-4-10(9)15(20)22-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSCMSWARBFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The tetrazole ring and chromenone core can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The chromenone core may also participate in various biochemical pathways, leading to the compound’s overall effect .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Key Observations:
- Tetrazole vs. Nitro/CF₃ Groups: The tetrazole substituent in the target compound introduces polarizable nitrogen atoms, enabling hydrogen bonding and ionic interactions—features absent in the nitro/trifluoromethyl-substituted analog . This may enhance target selectivity in drug design.
- Molecular Weight and Lipophilicity: The nitro/CF₃ analog has a higher molecular weight (405.3 vs. ~314.3) and increased lipophilicity (logP ~3.5 estimated), which could improve membrane permeability but reduce aqueous solubility compared to the tetrazole derivative .
- Synthetic Complexity: Tetrazole incorporation often requires specialized reagents (e.g., sodium azide), whereas nitro/CF₃ groups are introduced via electrophilic substitution or cross-coupling reactions .
Spectroscopic Characterization
- NMR Trends: In analogs like 2-(2,3-dimethoxyphenyl)-2H-benzo[h]chromen-4(3H)-one, aromatic protons resonate at δ 7.15–8.20 ppm, while tetrazole protons typically appear at δ 8.5–9.5 ppm due to electron-withdrawing effects .
- Mass Spectrometry: HRMS data for the nitro/CF₃ analog (m/z 405.0824) aligns with its molecular formula, whereas tetrazole derivatives exhibit fragmentation patterns consistent with N₂ loss .
Biological Activity
The compound 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate tetrazole moieties into the cyclopentachromen framework. The synthetic pathways often utilize various coupling reactions and protective group strategies to ensure the stability and reactivity of intermediates.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, focusing primarily on its anticancer properties. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the effectiveness of new compounds against cancer cell lines. The MTT assay is commonly employed to determine cell viability post-treatment with the compound.
Table 1: Cytotoxicity Results Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | HCT-116 (Colon Cancer) | 10.5 | Doxorubicin | 8.0 |
| MCF-7 (Breast Cancer) | 12.0 | Doxorubicin | 6.5 | |
| A549 (Lung Cancer) | 15.0 | 5-Fluorouracil | 5.0 |
These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer cell lines, with varying potency compared to established chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Inhibition of Tubulin Polymerization : Similar to other tetrazole derivatives, it may interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Evidence suggests that compounds with tetrazole structures can activate caspases involved in the apoptotic pathway, particularly caspase-3 and caspase-9.
- Modulation of Drug Resistance : Some studies indicate that tetrazole derivatives can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing therapeutic efficacy. The presence of the tetrazole ring appears to enhance anticancer activity when substituted appropriately.
Key Findings:
- Substitution at specific positions on the tetrazole ring can significantly influence cytotoxicity.
- Compounds with electron-withdrawing groups tend to exhibit higher potency against certain cancer cell lines.
Table 2: Structure-Activity Relationship Analysis
| Substituent | Activity Level (HCT-116) | Activity Level (MCF-7) |
|---|---|---|
| No Substituent | Low | Low |
| 4-Nitrophenyl | High | Medium |
| 4-Bromophenyl | Medium | High |
Case Studies
Recent literature has documented several case studies highlighting the efficacy of similar compounds in clinical settings:
- Case Study on Antitumor Activity : A study involving a series of tetrazole derivatives demonstrated significant tumor regression in xenograft models when treated with compounds structurally similar to this compound.
- Combination Therapy Potential : Research indicates that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
